5-Chloro-4-cyclopropoxypyridin-3-amine
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Overview
Description
5-Chloro-4-cyclopropoxypyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom and a cyclopropoxy group attached to the pyridine ring makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyclopropoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of 5-Chloro-4-cyclopropoxypyridin-3-amine may involve large-scale chlorination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol (EtOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Chloro-4-cyclopropoxypyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another chlorinated pyridine with applications in organic synthesis and medicinal chemistry.
4-Chloropyridine: Similar to 5-Chloro-4-cyclopropoxypyridin-3-amine but lacks the cyclopropoxy group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
WXLPAEBOFPTCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2N)Cl |
Origin of Product |
United States |
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